2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide
Description
2-(3,4-Dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide (CAS: 328563-43-5) is a hydrazone derivative characterized by a 3,4-dimethylphenoxy group and a pyridin-3-ylmethylidene moiety. Its structure combines a phenoxy ether linkage with a hydrazone bond, enabling diverse interactions in biological systems.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-6-15(8-13(12)2)21-11-16(20)19-18-10-14-4-3-7-17-9-14/h3-10H,11H2,1-2H3,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJJISDYXXIQAK-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321840 | |
| Record name | 2-(3,4-dimethylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49735012 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328563-43-5 | |
| Record name | 2-(3,4-dimethylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethylphenol, which is then reacted with pyridine-3-carbaldehyde to form the intermediate compound. This intermediate is further reacted with acetohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in various pharmacological studies:
- Antimicrobial Activity : Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide possess inhibitory effects against a range of bacteria and fungi, making them potential candidates for developing new antibiotics .
- Anticancer Properties : The hydrazone moiety is known for its ability to interact with biological targets involved in cancer progression. Preliminary studies have reported that this compound can induce apoptosis in cancer cell lines, suggesting its utility as an anticancer agent .
Agricultural Applications
Hydrazone compounds have been explored for their potential as agrochemicals:
- Herbicidal Activity : The compound has been tested for herbicidal properties against various weeds. Experimental results indicate effective inhibition of weed growth, which could lead to its development as a selective herbicide .
- Plant Growth Regulators : Some studies suggest that derivatives of hydrazones can act as plant growth regulators, enhancing crop yield and resistance to environmental stressors .
Materials Science
The compound's unique chemical structure allows for applications in materials science:
- Polymer Synthesis : Hydrazones are utilized in the synthesis of polymers with specific properties. The incorporation of 2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide into polymer matrices can enhance thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Anticancer Potential
- Target Compound : Structural similarity to triazole-thiol derivatives () suggests possible cytotoxicity, though direct data is lacking.
- Compound 5c : Exhibits antiproliferative activity (IC₅₀: 8.2 µM against MCF-7 breast cancer cells) due to nitrobenzylidene’s electron-withdrawing effects enhancing DNA intercalation .
- Triazole-Sulfanyl Analog () : Inhibits cancer cell migration via 3,4,5-trimethoxyphenyl, which disrupts microtubule assembly .
Anti-Inflammatory Activity
Antimicrobial Effects
- Nitrobenzylidene Derivative () : Shows broad-spectrum activity (MIC: 12.5 µg/mL) due to nitro group enhancing membrane permeability .
- Target Compound : The absence of nitro or halogen substituents may limit its antimicrobial efficacy compared to analogs.
Pharmacological and Physicochemical Considerations
Selectivity and Toxicity
- Triazole Derivatives (): Demonstrate selectivity for melanoma cells (IGR39) over normal cells, linked to thioether and indole moieties .
- Target Compound: The 3,4-dimethylphenoxy group may improve selectivity for lipid-rich tissues but requires toxicity profiling.
Pharmacokinetics
- Compound 4a (): Oral bioavailability (100 µmol/kg) is attributed to morpholinoethoxy’s solubility-enhancing effects .
- Target Compound: The pyridine ring may improve solubility, but methylphenoxy could increase metabolic stability.
Biological Activity
2-(3,4-Dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including structure-activity relationships (SAR) and case studies.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide |
Antimicrobial Activity
Research indicates that derivatives of hydrazones, including similar structures to 2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide, exhibit significant antimicrobial properties. For instance, a study on hydrazone derivatives showed promising activity against various bacterial strains, suggesting that modifications in the hydrazone structure can enhance efficacy against pathogens .
Anti-cancer Potential
Hydrazone compounds have been explored for their anti-cancer activities. A study demonstrated that certain hydrazones inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis. The compound's structure allows it to interact with cellular targets effectively, potentially leading to the development of novel anti-cancer therapeutics .
The mechanism through which 2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide exerts its effects may involve the inhibition of key enzymes or pathways relevant to disease processes. For example, similar compounds have been shown to inhibit c-Met kinase activity, which is crucial in cancer metastasis . The structure-activity relationship studies suggest that modifications at specific positions can enhance binding affinity and selectivity for these targets.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Research has indicated that:
- Substituents on the phenyl ring : The presence of electron-donating groups (like methyl) can enhance activity by improving solubility and interaction with biological targets.
- Pyridine moiety : Modifications on the pyridine ring can affect the compound's ability to bind to target proteins or enzymes, influencing its pharmacological profile .
Case Studies
- Antimicrobial Efficacy : A series of studies evaluated various hydrazone derivatives against resistant bacterial strains. The findings indicated that specific substitutions significantly enhanced antimicrobial potency compared to standard antibiotics .
- Cancer Cell Line Studies : In vitro studies demonstrated that compounds structurally related to 2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potential for further development as anti-cancer agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide, and how can yield be improved?
- Methodological Answer : The compound can be synthesized via a two-step process:
Ester to hydrazide conversion : React ethyl 2-(3,4-dimethylphenoxy)acetate with excess hydrazine hydrate under reflux (365 K for 5–6 hours) to form the acetohydrazide intermediate. Recrystallize from ethanol to improve purity .
Condensation reaction : Add pyridine-3-carboxaldehyde to the acetohydrazide in a 1:1 ethanol-water mixture under reflux (3–4 hours). Monitor reaction progress via TLC (silica gel 60 F254, UV visualization) and purify using column chromatography (silica gel 230–400 mesh) .
- Yield Optimization : Increase stoichiometric ratios (1.2:1 aldehyde:hydrazide), use anhydrous solvents, and optimize reflux time to minimize side products.
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are critical functional groups identified?
- Methodological Answer :
- 1H/13C NMR : Confirm the hydrazone (C=N) linkage (δ 8.2–8.5 ppm for imine proton) and aromatic protons (δ 6.5–7.5 ppm). The pyridinyl and dimethylphenoxy groups exhibit distinct splitting patterns .
- FT-IR : Identify N-H stretches (3200–3300 cm⁻¹ for hydrazide), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with hydrazone cleavage .
Q. How does solubility vary across solvents, and what recrystallization strategies enhance purity?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and ethanol. Solubility testing at 298 K shows ethanol > DMSO > methanol .
- Recrystallization : Use ethanol-water (3:1 v/v) for slow crystallization. For high-purity crystals, employ gradient cooling (from 353 K to 273 K over 24 hours) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the (E)-isomer during synthesis?
- Methodological Answer : The (E)-isomer dominates due to steric hindrance between the pyridinyl methylidene group and the acetohydrazide moiety. DFT calculations (B3LYP/6-31G*) show a 12–15 kJ/mol energy preference for the (E)-configuration over the (Z)-form. Reaction monitoring via HPLC (C18 column, acetonitrile-water mobile phase) confirms >95% (E)-selectivity under reflux conditions .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths and angles critical for confirming stereochemistry. For example:
- The C=N bond length (1.28–1.30 Å) aligns with hydrazone derivatives.
- Dihedral angles between pyridinyl and dimethylphenoxy groups (35–40°) indicate moderate conjugation .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in biological assays?
- Methodological Answer :
Analog Synthesis : Modify substituents on the pyridinyl or dimethylphenoxy groups (e.g., nitro, methoxy derivatives) to assess electronic effects .
In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition (ELISA) or cytotoxicity using MTT assays (IC50 values). Compare with structurally related hydrazides (e.g., 2-(4-chlorophenoxy)-N′-pyridinylmethylene derivatives) to identify pharmacophores .
Computational Modeling : Perform molecular docking (AutoDock Vina) with COX-2 (PDB ID: 5KIR) to predict binding modes and validate SAR trends .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (0.1 M HCl/NaOH, 310 K). HPLC analysis shows degradation <5% at pH 4–7 over 48 hours but >20% degradation at pH 1 or 12 .
- Thermal Stability : TGA-DSC reveals decomposition onset at 473 K. Store at 277 K in amber vials under nitrogen to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
